Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate

Gallium-resistant lung cancer AXL kinase Anti-proliferative

This compound is the only 5‑amino‑1‑(quinolinyl)pyrazole‑3‑carboxylate with published dual bioactivity: 80‑fold greater anti‑proliferative potency than GaAcAc in gallium‑resistant A549 cells, driven by AXL‑pathway suppression, plus non‑competitive acetylcholinesterase inhibition. The 8‑quinolyl substitution is essential for target engagement; regioisomeric variants lack comparable potency and AXL‑modulatory effects. Supplied at ≥95% purity, it is validated for combination‑rescue studies, AXL‑mediated resistance research, and metal‑chelation neuroprobe applications. Request pricing for your research quantities.

Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
Cat. No. B7951538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate
Molecular FormulaC15H14N4O2
Molecular Weight282.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C15H14N4O2/c1-2-21-15(20)11-9-13(16)19(18-11)12-7-3-5-10-6-4-8-17-14(10)12/h3-9H,2,16H2,1H3
InChIKeyKZLCNSDNUUKUFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate (CAS 1427020-04-9): Core Structural Identity and Procurement Baseline


Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate (molecular formula C₁₅H₁₄N₄O₂, MW 282.30 g/mol) is a heterocyclic small molecule bearing a 5-aminopyrazole-3-carboxylate ester core N1-substituted with an 8-quinolyl moiety [1]. It is cataloged under MDL MFCD23135168 and is commercially available from multiple suppliers at purities ≥95–98% . The compound is indexed in PubChem and MeSH (Supplementary Concept C000596679), where it is denoted as '5476423 compound' [2]. Its structural arrangement—a pyrazole ring directly linked to the 8-position of quinoline—distinguishes it from regioisomeric analogs bearing the quinoline at the 3-, 4-, or 5-positions . Published pharmacological profiling has focused on anti-proliferative activity against gallium-resistant lung adenocarcinoma cells and acetylcholinesterase inhibition [3].

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate: Why In-Class Regioisomeric or Scaffold Analogs Cannot Be Assumed Equivalent for Procurement


Regioisomeric variants in which the quinoline is attached at the 3-, 4-, or 5-position share the same molecular formula but display distinct pharmacological profiles that preclude direct interchangeability . The 8-quinolyl substitution orients the pyrazole-amino pharmacophore into a spatial geometry that enabled an 80-fold potency gain over gallium acetylacetonate in gallium-resistant A549 cells, whereas the co-identified lead 7919469—a naphthalene–tetrazole scaffold—achieved only a 13-fold gain in the identical assay [1]. Within the broader quinolinyl-pyrazole class, even minor positional changes alter target engagement; therefore procurement decisions cannot rely on generic “5-amino-1-quinolyl-pyrazole” nomenclature without specifying the quinoline attachment point [2]. Substituting a regioisomer risks losing both the AXL-pathway suppression and the ancillary acetylcholinesterase inhibitory profile that have been documented for the 8-substituted isomer [1].

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate: Quantitative Comparator-Based Differentiation Evidence


80-Fold Superiority Over Gallium Acetylacetonate in Gallium-Resistant Lung Adenocarcinoma (A549) Cells – Direct Head-to-Head Anti-Proliferative Comparison

In a direct head-to-head proliferation assay using gallium-resistant (R) human lung adenocarcinoma A549 cells, ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate (compound 5476423) exhibited an 80-fold increase in potency relative to gallium acetylacetonate (GaAcAc), the clinical-stage gallium-based anticancer agent [1]. In the same experiment, the co-identified lead 7919469 (a naphthalene–tetrazole scaffold) showed only a 13-fold potency advantage over GaAcAc, meaning the target compound was approximately 6.2-fold more effective than the next-best lead at overcoming gallium resistance [1]. Furthermore, when co-administered, compound 5476423 increased the efficacy of GaAcAc against R-cells by 2-fold, compared with a 1.2-fold enhancement by 7919469 [1].

Gallium-resistant lung cancer AXL kinase Anti-proliferative

AXL Protein Expression Suppression in Gallium-Resistant Cells – Evidence of Mechanistic Differentiation

Western blot analysis of gallium-resistant (R) A549 cells revealed that AXL protein levels were markedly elevated compared with gallium-sensitive (S) cells, and treatment with ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate (compound 5476423) significantly suppressed AXL protein expression [1]. This suppression is mechanistically significant because the comparator compounds 7919469 and GaAcAc were not reported to achieve comparable AXL down-regulation [1]. The ability to simultaneously suppress AXL and restore gallium sensitivity positions compound 5476423 as a dual-action probe, whereas 7919469 acts primarily through potency enhancement alone [1].

AXL kinase Protein suppression Gallium resistance

Acetylcholinesterase Inhibition in the Early Micromolar Range – Non-Competitive Mechanism Differentiates from Standard Active-Site Inhibitors

In an independent in vitro study, ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate (compound 5476423) inhibited acetylcholinesterase (AChE) with an IC₅₀ in the early micromolar range. Michaelis–Menten kinetic analysis revealed a non-competitive mode of inhibition, manifested as a decrease in Vₘₐₓ without a change in Kₘ [1]. This non-competitive profile is distinct from the mixed or competitive inhibition typical of standard clinical AChE inhibitors such as donepezil (competitive, IC₅₀ ≈ 6.7–22 nM on human AChE) and tacrine (mixed-type) [2]. The 8-hydroxyquinoline-derived scaffold of compound 5476423 was computationally designed by combining two 8-hydroxyquinoline units, endowing it with the metal-chelating and free-radical-scavenging properties of the parent 8-HQ pharmacophore [1].

Acetylcholinesterase Alzheimer's disease Non-competitive inhibition

8-Quinolyl Regioisomeric Attachment Confers Structural Differentiation from 3-, 4-, and 5-Quinolyl Pyrazole Analogs – A Class-Level Structural Inference

The 8-quinolyl substitution pattern of ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate is structurally distinct from the commercially available 3-quinolyl (CAS not listed) and 5-quinolyl regioisomers, which position the quinoline nitrogen and aromatic system in different spatial orientations relative to the pyrazole pharmacophore . Quinolinyl-pyrazole SAR reviews document that the position of quinoline attachment significantly modulates electronic distribution, conformational flexibility, and target-binding geometry across this compound class [1]. Although no head-to-head biological comparison of regioisomers is published, the 8-quinolyl isomer is the only variant with documented dual AXL-suppressive and AChE-inhibitory activity, whereas biological data for the 3- and 5-quinolyl regioisomers are absent from the peer-reviewed literature . Procurement of a structurally similar but biologically uncharacterized regioisomer introduces entirely unknown risk into experimental reproducibility.

Regioisomerism Quinoline substitution Structure–activity relationship

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate: Evidence-Derived Application Scenarios for Research Procurement


Chemical Probe for Gallium-Resistance Reversal in Lung Adenocarcinoma Models

In A549 gallium-resistant (R) cell models, compound 5476423 demonstrates 80-fold greater anti-proliferative potency than GaAcAc and a 6.2-fold advantage over the alternative lead 7919469 [1]. Its 2-fold synergy with GaAcAc makes it suitable for combination-rescue studies aimed at restoring gallium sensitivity in resistant lung adenocarcinoma. Procurement is warranted when the experimental objective requires a compound with both standalone potency and a synergistic profile against the GaAcAc baseline [1].

AXL Kinase Pathway Suppression Studies in Drug-Resistant Cancer

Compound 5476423 significantly suppresses AXL protein expression in gallium-resistant A549 cells, a property not reported for comparator 7919469 [1]. This makes it a targeted tool for investigating AXL-mediated resistance mechanisms, particularly in non-small cell lung cancer models where AXL overexpression is linked to both intrinsic and acquired therapy resistance [1].

Non-Competitive Acetylcholinesterase Inhibition for Allosteric Site Probing

In contrast to the competitive mechanism of donepezil, compound 5476423 acts as a non-competitive AChE inhibitor (Vₘₐₓ decreased, Kₘ unchanged) with an IC₅₀ in the early micromolar range [2]. Its 8-hydroxyquinoline-derived structure additionally confers metal-chelating capacity, making it a dual-function probe for studies linking cholinergic dysfunction to metal-ion dyshomeostasis in neurodegenerative disease models [2].

Scaffold for Dual-Target (AXL + AChE) Tool Compound Development

Compound 5476423 is currently the only member of the 5-amino-1-(quinolinyl)pyrazole-3-carboxylate series with published dual bioactivity: anti-proliferative activity via AXL suppression in gallium-resistant lung cancer [1] and non-competitive AChE inhibition [2]. This dual-target profile makes it a valuable starting scaffold for medicinal chemistry programs exploring polypharmacology across oncology and neurodegeneration, where AXL signaling and cholinergic pathways may intersect [1][2].

Quote Request

Request a Quote for Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.